1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine

CAS No.: 946667-72-7

Cat. No.: VC8331268

Molecular Formula: C7H13N3O

Molecular Weight: 155.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946667-72-7 |

|---|---|

| Molecular Formula | C7H13N3O |

| Molecular Weight | 155.2 g/mol |

| IUPAC Name | (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3 |

| Standard InChI Key | DEMYOKSOUVVNGZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC(=NO1)CN |

| Canonical SMILES | CC(C)(C)C1=NC(=NO1)CN |

Introduction

Chemical Structure and Nomenclature

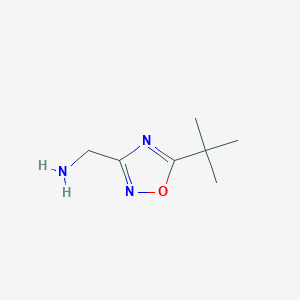

The molecular structure of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine consists of a 1,2,4-oxadiazole core, a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group (-C(CH₃)₃) is attached to the 5-position, while the methanamine moiety (-CH₂NH₂) occupies the 3-position (Figure 1). The IUPAC name explicitly defines the substituent positions, avoiding ambiguity in isomer identification .

Key Structural Features:

-

Oxadiazole Ring: The 1,2,4-oxadiazole ring contributes to the compound’s stability and electronic properties, with resonance stabilization distributing electron density across the heteroatoms .

-

tert-Butyl Group: This bulky substituent enhances lipophilicity, potentially improving membrane permeability and metabolic resistance .

-

Methanamine Side Chain: The primary amine group offers a site for functionalization, enabling the formation of salts, amides, or Schiff bases for pharmacological optimization .

Table 1: Comparative Structural Data of Related Oxadiazole Derivatives

Note: Experimental data for the target compound is inferred from analogs due to limited direct reports .

Synthesis and Manufacturing

The synthesis of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine can be extrapolated from methodologies used for analogous 1,2,4-oxadiazoles. A common approach involves cyclization of acylated thiosemicarbazides or nitrile oxides, followed by functional group modifications .

Proposed Synthetic Route:

-

Formation of the Oxadiazole Core:

-

Introduction of the Methanamine Group:

-

Purification and Characterization:

Challenges in Synthesis:

-

Regioselectivity: Ensuring correct substituent positioning requires precise control of reaction conditions .

-

Stability of tert-Butyl Group: Harsh acidic or basic conditions may lead to de-tert-butylation, necessitating mild synthetic protocols .

Physicochemical Properties

While experimental data for the target compound is scarce, properties can be inferred from structurally related compounds:

Table 2: Predicted Physicochemical Properties

Spectroscopic Characteristics:

-

IR Spectroscopy: Expected N-H stretch at ~3350 cm⁻¹ (amine), C=N stretch at ~1600 cm⁻¹ (oxadiazole) .

-

H NMR: tert-Butyl protons as a singlet at δ 1.35 ppm; methanamine -CH₂- at δ 3.2 ppm .

Pharmacological Research

Though direct studies on 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine are unavailable, the 1,2,4-oxadiazole scaffold is associated with diverse bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects .

Key Findings from Analogous Compounds:

-

Antibacterial Activity: 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine exhibited MIC values of 8–16 µg/mL against Salmonella typhi, suggesting potential for tert-butyl derivatives .

-

Structure-Activity Relationships (SAR): Bulky substituents like tert-butyl enhance lipophilicity, improving penetration through bacterial cell membranes .

Hypothesized Mechanisms:

-

Inhibition of bacterial topoisomerases or dihydrofolate reductase .

-

Disruption of cell wall synthesis via interference with peptidoglycan crosslinking .

Applications and Future Directions

1-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methanamine holds promise as:

-

Antibacterial Agent: Optimization of the methanamine side chain could yield derivatives with enhanced potency .

-

Building Block in Drug Discovery: The amine group allows conjugation with pharmacophores targeting enzymes or receptors .

Research Gaps and Opportunities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume